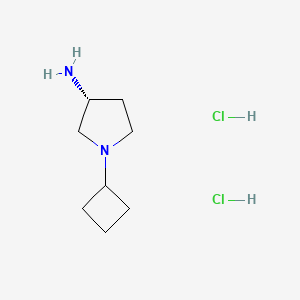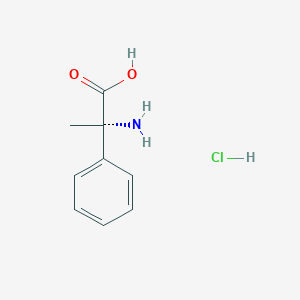
3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
科学的研究の応用
Synthesis Methods
- A study by Tran et al. (2005) describes a synthesis method for 3-amino-1H-quinazoline-2,4-diones, which could be relevant for creating derivatives similar to 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (Tran et al., 2005).
Fluorescent Probes
- Wang et al. (2009) developed viscosity-sensitive fluorescent probes using benzo[g]quinoxaline derivatives, which may indicate potential applications of quinazoline-2,4(1H,3H)-dione derivatives in fluorescence-based detection (Wang et al., 2009).
Herbicide Research
- Wang et al. (2014) synthesized novel triketone-containing quinazoline-2,4-dione derivatives for use as herbicides, highlighting the potential of quinazoline-2,4(1H,3H)-dione derivatives in agricultural applications (Wang et al., 2014).
Light-Induced Reactions
- He et al. (2021) investigated the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, which may inform the use of quinazoline-2,4(1H,3H)-dione derivatives in photochemical reactions (He et al., 2021).
CO2 Fixation
- Kimura et al. (2012) discussed the use of quinazoline-2,4(1H,3H)-diones in the chemical fixation of CO2, suggesting potential environmental applications (Kimura et al., 2012).
Pharmaceutical Intermediates
- Vessally et al. (2017) focused on the importance of quinazoline-2,4(1H,3H)-dione derivatives as intermediates in pharmaceuticals (Vessally et al., 2017).
Electronic Material Synthesis
- Huang et al. (2006) synthesized compounds containing quinoxaline and pyrazine moieties for use as electronic materials, which might have implications for quinazoline-2,4(1H,3H)-dione derivatives in electronics (Huang et al., 2006).
Antidiabetic Activity
- Santos-Ballardo et al. (2020) explored the antidiabetic activity of quinazoline-2,4-diones, indicating potential therapeutic uses (Santos-Ballardo et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-ethylbenzaldehyde with 3-fluorobenzylamine to form the corresponding imine, which is then cyclized with anthranilic acid to yield the target compound.", "Starting Materials": [ "4-ethylbenzaldehyde", "3-fluorobenzylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "diethyl ether", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-ethylbenzaldehyde (1.0 equiv) and 3-fluorobenzylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic anhydride. Stir the mixture at room temperature for 1 hour to form the imine intermediate.", "Step 2: Add anthranilic acid (1.2 equiv) to the reaction mixture and heat the mixture to reflux for 6 hours. Allow the mixture to cool to room temperature and then filter the solid product. Wash the solid with diethyl ether and dry under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in chloroform and add a solution of sodium hydroxide in water. Stir the mixture at room temperature for 1 hour to hydrolyze the ester group. Acidify the mixture with hydrochloric acid and extract the product with chloroform.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the pure product as a solid." ] } | |
CAS番号 |
899900-77-7 |
分子式 |
C23H19FN2O2 |
分子量 |
374.415 |
IUPAC名 |
3-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19FN2O2/c1-2-16-10-12-19(13-11-16)26-22(27)20-8-3-4-9-21(20)25(23(26)28)15-17-6-5-7-18(24)14-17/h3-14H,2,15H2,1H3 |
InChIキー |
AHFOZPXSOPPGMK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(furan-2-ylmethyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2714703.png)
![3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide](/img/structure/B2714704.png)
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2714706.png)


![N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2714711.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2714712.png)
![2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2714713.png)
![1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2714714.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2714722.png)
![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)
